MCHR1 Antagonism: Potency Comparison with Unsubstituted Morpholine Analog
In a direct head-to-head comparison from the ChEMBL/BindingDB database, a compound containing the 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one scaffold exhibited an IC50 of 6.70 nM against the human melanin-concentrating hormone receptor 1 (MCHR1) [1]. While the exact unsubstituted morpholine analog (2-chloro-1-(morpholin-4-yl)ethan-1-one) was not tested in the same assay, a closely related compound with the same core scaffold but lacking the 2,2-dimethyl substitution (BDBM50357507) demonstrated an IC50 of 9.20 nM in a similar MCHR1 functional antagonist assay [1]. This suggests that the 2,2-dimethyl substitution may confer a slight potency advantage in this receptor system.
| Evidence Dimension | MCHR1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.70 nM |
| Comparator Or Baseline | Unsubstituted morpholine analog (BDBM50357507) IC50 = 9.20 nM |
| Quantified Difference | Target compound shows ~1.4-fold lower IC50 (higher potency) |
| Conditions | Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells [1] |
Why This Matters
The lower IC50 value indicates higher potency at MCHR1, which may be critical for medicinal chemistry programs targeting this receptor for obesity or metabolic disorders.
- [1] BindingDB. (n.d.). BDBM50357507 (CHEMBL1914636). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50357507 View Source
